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Hexahydro-cyclopenta[c]furan-4-ol

Cat. No.: B8184893
M. Wt: 128.17 g/mol
InChI Key: MKSDKNZKFAWHKU-UHFFFAOYSA-N
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Description

The Significance of Fused Cyclopentane-Furan Scaffolds in Organic Synthesis

Fused cyclopentane-furan scaffolds are pivotal structural motifs in a variety of natural products and pharmacologically active compounds. nih.gov The rigid, three-dimensional architecture of these scaffolds provides a unique framework that can be strategically functionalized to interact with biological targets. bohrium.comnih.gov The development of synthetic methodologies to construct these fused ring systems is an active area of research in organic chemistry, as it allows for the creation of novel molecules with potential applications in medicine and materials science. researchgate.netrsc.org The inherent strain and stereochemistry of these systems can be exploited to control the reactivity and conformation of the molecule, making them valuable building blocks in the synthesis of more complex structures. researchgate.net

Contextualizing Hexahydro-cyclopenta[c]furan-4-ol within Complex Chemical Architecture

The hexahydrocyclopenta[c]furan core is a key structural component of complex natural products. A notable example is its presence in polyflavanostilbenes, such as Polyflavanostilbene B. nih.govacs.org Polyflavanostilbene A, another related natural product, also contains a hexahydrocyclopenta[c]furan moiety and has shown strong inhibitory activity against α-glucosidase, highlighting the potential biological relevance of this scaffold. nih.gov The synthesis of these complex molecules often relies on the strategic construction of the fused bicyclic core, demonstrating the importance of understanding the chemistry of simpler building blocks like this compound. nih.gov

Foundational Research and Contemporary Relevance of Bicyclic Ethers

Bicyclic ethers, the class of compounds to which this compound belongs, are of significant interest due to their presence in a wide array of biologically active molecules and their utility as synthetic intermediates. Research into the synthesis and properties of bicyclic ethers has led to the development of novel therapeutic agents and agrochemicals. For instance, certain fused bicyclic ethers have been investigated for their herbicidal activity. The unique conformational constraints and electronic properties of bicyclic ethers make them attractive targets for the development of new chemical entities with tailored functions.

A significant advancement in the synthesis of the hexahydrocyclopenta[c]furan core was reported in the total synthesis of Polyflavanostilbene B. nih.gov Researchers developed a key iron-catalyzed cyclization reaction to construct this bicyclic system. nih.gov This method highlights the contemporary relevance of developing novel synthetic strategies to access these complex scaffolds. The reaction involves a regioselective and stereoselective process, underscoring the chemical intricacies of manipulating such structures. nih.gov

While specific detailed research findings on this compound are not extensively available in publicly accessible literature, its structural components and the broader class of molecules it belongs to are of considerable scientific interest. The table below summarizes the basic chemical properties of a related compound, cis-Hexahydro-cyclopenta[c]furan-1-one, to provide some context.

PropertyValueReference
IUPAC Name (3aS,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one sigmaaldrich.com
Molecular Weight 126.16 g/mol sigmaaldrich.com
Physical Form Colorless Liquid sigmaaldrich.com
Purity 96% sigmaaldrich.com

Further investigation into the specific reactivity, and potential applications of this compound is warranted to fully elucidate its chemical profile and utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B8184893 Hexahydro-cyclopenta[c]furan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSDKNZKFAWHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Hexahydro Cyclopenta C Furan 4 Ol and Its Analogs

Strategies for Constructing the Hexahydro-cyclopenta[c]furan Core Structure

The construction of the fused bicyclic system of hexahydro-cyclopenta[c]furan presents a unique synthetic challenge, requiring precise control over stereochemistry at multiple centers. Intramolecular cyclization reactions have emerged as a powerful tool to forge the core structure, offering advantages in terms of efficiency and regioselectivity.

Intramolecular Cyclization Pathways

Intramolecular approaches to the hexahydro-cyclopenta[c]furan core typically involve the formation of one of the rings from a pre-functionalized precursor, thereby establishing the fused ring system in a single key step. These pathways can be broadly categorized into metal-catalyzed and non-metal-catalyzed processes.

Transition metal catalysis has provided a versatile platform for the synthesis of complex cyclic and bicyclic molecules. Various metals have been employed to catalyze the formation of the hexahydro-cyclopenta[c]furan skeleton through different mechanistic manifolds.

Iron-catalyzed reactions have gained prominence in organic synthesis due to the low cost, low toxicity, and unique reactivity of iron complexes. One notable application is the ring-expansion of epoxides to form tetrahydrofurans, a reaction that can be adapted for the synthesis of the hexahydro-cyclopenta[c]furan core. nih.govacs.org This transformation often proceeds via a single electron transfer (SET) mechanism, where a low-valent iron species reduces the epoxide. nih.gov

The general mechanism for the iron-catalyzed ring-expansion involves the following key steps:

Reduction of the Iron Catalyst: An in-situ formed Fe(II) complex can be reduced to a more reactive Fe(I) species. nih.gov

Reductive Ring-Opening of the Epoxide: The Fe(I) complex mediates a single electron transfer to the epoxide, leading to its ring-opening and the formation of an iron(II) alkoxide complex with a radical intermediate. nih.gov

Radical Cyclization: The generated radical then undergoes an intramolecular cyclization onto a tethered alkene or another radical acceptor. nih.gov

Ring Closure and Catalyst Regeneration: The final ring closure to form the tetrahydrofuran (B95107) ring occurs with the regeneration of the active iron catalyst. acs.org

In the context of synthesizing the hexahydro-cyclopenta[c]furan core, an appropriately substituted epoxy-alkene would be the ideal substrate. The intramolecular cyclization of the radical generated from the epoxide opening onto the pendant alkene would lead to the formation of the fused five-membered ring. Iron porphyrin and iron salen complexes have been shown to be particularly effective catalysts for such transformations, with some systems achieving high yields and enantioselectivities. nih.govacs.org

Table 1: Examples of Iron-Catalyzed Ring-Expansion Reactions

Catalyst Substrate Type Product Yield (%) Enantiomeric Excess (%) Reference
Iron(III) Salen Complex Epoxide and Alkene Tetrahydrofuran up to 98 up to 92 nih.govacs.org
Iron(II) Salen Complex Epoxide and Alkene Tetrahydrofuran High Not Reported nih.gov

Radical cyclizations are a powerful tool for the formation of five- and six-membered rings. In the synthesis of the hexahydro-cyclopenta[c]furan core, radical cyclization can be a key step, often initiated by an iron catalyst. researchgate.netnih.gov The synthesis of polyflavanostilbene B, which contains a hexahydrocyclopenta[c]furan core, utilized an iron-catalyzed cyclization where a radical mechanism was proposed. researchgate.netnih.gov

The proposed mechanism often involves the generation of a radical species which then undergoes an intramolecular addition to a suitable acceptor, such as an alkene or an aromatic ring. The selectivity of this cyclization is a crucial aspect, and can be influenced by the nature of the catalyst and the substrate. researchgate.net Iron catalysts can act as both a transition-metal catalyst in an oxidative coupling step and as a Lewis acid in a subsequent condensation step, showcasing their versatile reactivity. researchgate.net

The general steps in an iron-catalyzed radical cyclization for the formation of the hexahydro-cyclopenta[c]furan core can be outlined as:

Radical Generation: An iron catalyst initiates the formation of a radical on the substrate. This can occur through various pathways, including oxidative cross-coupling. researchgate.net

Intramolecular Cyclization: The generated radical undergoes a 5-exo-trig or similar cyclization to form the cyclopentane (B165970) ring fused to the furan (B31954) precursor.

Radical Termination/Quenching: The resulting radical intermediate is then quenched or undergoes further reaction to yield the final product.

Rhodium(I) complexes are well-known for their ability to catalyze a wide range of carbocyclization reactions, including [m+n+o] cycloadditions. These reactions are highly valuable for the construction of polycyclic systems. nih.gov For the synthesis of the cis-fused hexahydro-cyclopenta[c]furan system, intramolecular [5+2] or [2+2+2] cycloadditions could be envisioned. acs.orgnih.gov

However, the direct application of some established rhodium-catalyzed methods to oxygen-containing substrates can be challenging. For instance, in a rhodium(I)-catalyzed bridged [5+2] cycloaddition of cis-allene-vinylcyclopropanes, an O-tethered substrate was found to be unsuitable for the transformation, leading to a complex mixture of products. acs.orgpku.edu.cn This highlights a limitation where the oxygen atom may coordinate to the rhodium center and inhibit the desired catalytic cycle.

Despite these challenges, rhodium-catalyzed intramolecular (5+2) cycloadditions between an alkyne and a tethered alkene have shown promise in providing rapid access to bicyclic skeletons in a stereospecific manner. nih.gov The development of suitable chiral ligands, such as BINAP or phosphoramidites, has enabled enantioselective versions of these reactions. nih.gov The key to successfully applying this methodology to the synthesis of the hexahydro-cyclopenta[c]furan core would be the design of a substrate where the oxygen atom does not interfere with the catalytic process, or the use of a catalyst system that is tolerant to the heteroatom.

While metal-catalyzed reactions are powerful, the development of non-metal-catalyzed alternatives is of growing interest due to reasons of cost, sustainability, and sometimes, unique reactivity. For the synthesis of cyclopenta[c]furan derivatives, a notable non-metal-catalyzed approach involves a multicomponent reaction catalyzed by a Lewis acid like indium. nih.govresearchgate.net Although indium is a metal, in this context, it functions as a Lewis acid and the reaction represents an alternative to transition-metal catalyzed pathways.

This diastereoselective three-component reaction utilizes alkynyl enones, aldehydes, and secondary amines to construct highly substituted cyclopenta[c]furan derivatives in a single step. nih.govresearchgate.net The proposed mechanism is initiated by the activation of the enone by the indium catalyst. The key steps are:

Enamine Formation: The aldehyde and secondary amine react to form an enamine in situ.

Michael Addition: The enamine then acts as a nucleophile and attacks the activated alkynyl enone in a Michael addition fashion.

Sequential Cyclization: The intermediate generated from the Michael addition undergoes two sequential cyclization steps to form the final cyclopenta[c]furan product. nih.govresearchgate.net

This method offers a high degree of atom economy and allows for the rapid assembly of the core structure with diverse substitution patterns. The diastereoselectivity of the reaction can be influenced by the steric bulk of the amine used. nih.gov

Table 2: Lewis Acid-Catalyzed Three-Component Cyclization for Cyclopenta[c]furans

Catalyst (20 mol%) Solvent Temperature (°C) Yield of 4a (%) Diastereomeric Ratio Reference
PPh3AuCl/AgOTf 1,2-dichloroethane (B1671644) 80 39 ~3:1 nih.gov
AgOTf 1,2-dichloroethane 80 49 ~3:1 nih.gov
ZnCl2 1,2-dichloroethane 80 16 - nih.gov
Zn(OTf)2 1,2-dichloroethane 80 69 - nih.gov
InBr3 1,2-dichloroethane 80 85 >20:1 researchgate.net

Non-Metal-Catalyzed Cyclization Processes
Organocatalytic Approaches to Fused Heterocycles

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts for the construction of complex chiral molecules. These approaches often rely on the use of small organic molecules, such as chiral acids or amines, to catalyze reactions with high enantioselectivity.

In the context of fused heterocycles, organocatalytic strategies have been successfully employed to construct intricate molecular architectures. For instance, chiral phosphoric acid-catalyzed intramolecular 1,3-dipolar cycloadditions have been developed to produce hexahydrochromeno[4,3-b]pyrrolidine derivatives with high enantioselectivity (up to 94% ee). rsc.org This type of reaction demonstrates the potential of organocatalysis to facilitate complex cascade reactions that build multiple rings and stereocenters in a single step. researchgate.netrsc.org The development of sterically hindered chiral catalysts can lead to excellent enantioselectivities in various reactions, including the Biginelli reaction for synthesizing six-membered heterocycles. researchgate.net Although a direct organocatalytic synthesis of Hexahydro-cyclopenta[c]furan-4-ol is not prominently documented, these examples highlight the principle and potential of using chiral organocatalysts to control the stereoselective formation of fused heterocyclic systems analogous to the target structure. The strategy often involves the activation of a substrate by the catalyst to enable a stereocontrolled intramolecular cyclization.

Table 1: Examples of Organocatalytic Cyclization Reactions

Catalyst Type Reaction Type Product Skeleton Enantiomeric Excess (ee) Reference
Chiral Phosphoric Acid Intramolecular [3+2] Cycloaddition Hexahydrochromeno[4,3-b]pyrrolidine Up to 94% rsc.org
Transition-Metal-Free Synthetic Routes

While transition metals are mainstays in synthetic chemistry, concerns about their cost, toxicity, and potential contamination of final products, particularly in pharmaceutical applications, have driven the development of transition-metal-free alternatives. organic-chemistry.org These methods often utilize readily available reagents and milder conditions.

Several transition-metal-free strategies have been reported for the synthesis of the furan core. One notable approach involves a base-promoted domino reaction between β-keto compounds and vinyl dichlorides to yield polysubstituted furans. organic-chemistry.orgnih.gov This method is operationally simple and tolerates a broad scope of substrates and functional groups, proceeding under the promotion of a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org

Another powerful metal-free method is the direct conversion of 1,3-dienes into 2,5-diarylfurans. ed.ac.ukacs.org This sequence involves an oxidation step using singlet oxygen to form an endoperoxide intermediate, which is then dehydrated to the furan using a reagent like the Appel reagent (triphenylphosphine and carbon tetrachloride). ed.ac.ukchemrxiv.org This strategy is efficient and avoids metal catalysts entirely, offering a green chemistry approach to furan synthesis. acs.orgchemrxiv.org

Table 2: Selected Transition-Metal-Free Furan Syntheses

Starting Materials Reagents Product Type Yield Reference
β-keto compounds, vinyl dichlorides Cs₂CO₃, DMSO Polysubstituted furans Moderate to high organic-chemistry.orgnih.gov

Cycloaddition Reactions in Fused Furan Synthesis

Cycloaddition reactions are among the most powerful bond-forming processes in organic synthesis, allowing for the rapid construction of cyclic and heterocyclic frameworks. For the synthesis of the hexahydro-cyclopenta[c]furan system, both [3+2] and [4+2] cycloadditions are highly relevant.

[3+2] Cycloaddition of Carbonyl Ylides with Alkenes for Hexahydro-cyclopenta[c]furan Derivatives

The [3+2] cycloaddition of a carbonyl ylide with an alkene is a direct and efficient method for synthesizing the dihydrofuran ring system, which is a core component of the target molecule. Carbonyl ylides are highly reactive, non-isolable 1,3-dipoles that are generated in situ. illinois.edu The most common method for their generation involves the reaction of diazo ketones with a transition-metal catalyst, typically based on rhodium(II) or tungsten. illinois.edunih.govrsc.org

Once generated, the carbonyl ylide can react with an alkene dipolarophile in a concerted manner to form a five-membered oxygen-containing ring. nih.gov For example, tungsten-containing carbonyl ylides have been shown to react with electron-rich alkenes to produce polycyclic furan derivatives. nih.gov Rhodium(II)-catalyzed reactions of diazocarbonyl compounds can lead to bridged polyoxocarbocycles through a [3+2] cycloaddition with allenes, showcasing the versatility of this approach for building complex, fused structures. rsc.org The development of asymmetric versions of this reaction allows for the synthesis of enantioenriched tetrahydrofurans, which are valuable building blocks. illinois.edu

Diels-Alder Reactions Utilizing Furan-Based Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. In this context, the furan ring itself can act as the four-pi electron component (the diene) in a reaction with a suitable two-pi electron component (the dienophile). rsc.orgnih.gov This reaction produces a 7-oxabicyclo[2.2.1]heptene adduct, a versatile intermediate that can be elaborated to form various fused ring systems, including the cyclopenta[c]furan skeleton. nih.gov

While furan is less reactive as a diene compared to carbocyclic dienes like cyclopentadiene, its reactivity can be enhanced by electron-donating substituents on the furan ring. rsc.org Microwave-assisted conditions have been shown to accelerate these reactions significantly. mdpi.org Furthermore, the scope of this reaction has been expanded to include electron-poor furans, such as 2-furoic acids and their derivatives, which were found to be reactive dienes in aqueous media. nih.gov This is particularly significant as many furan-based platform chemicals derived from biomass fall into this category. nih.gov The Diels-Alder reaction of furan derivatives, such as 2-methylfuran, with various dienophiles is a key step in synthesizing precursors for polycyclic high-density fuels. acs.org

Table 3: Conditions for Diels-Alder Reactions with Furan Dienes

Diene Dienophile Conditions Product Reference
Furan Acetylenic Dienophiles Microwave, 20 min Substituted Furan mdpi.org
2-Furoic Acid Maleimide Dienophiles Water (as solvent) 7-oxabicyclo[2.2.1]heptene adduct nih.gov

Cascade and Rearrangement Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation generates multiple chemical bonds and complex molecular structures from simple starting materials. These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

Prins Cascade Cyclization Strategies for Polycyclic Ethers

The Prins reaction, the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol, is a versatile tool for C-C and C-O bond formation. beilstein-journals.orgbeilstein-journals.org When designed appropriately, this reaction can initiate a cascade sequence to build complex polycyclic ether frameworks. beilstein-journals.org

A common strategy involves an intramolecular Prins cyclization that generates a reactive carbocation intermediate, which is then trapped by a nucleophile in a subsequent step. beilstein-journals.orgbeilstein-journals.org For instance, treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O triggers an intramolecular Prins cyclization to form a benzyl (B1604629) carbenium ion, which can then be trapped by an electron-rich aromatic ring via a Friedel-Crafts alkylation. beilstein-journals.orgbeilstein-journals.org This cascade protocol provides efficient access to medicinally relevant polycyclic structures. beilstein-journals.org This strategy has been successfully applied to the synthesis of various fused and spirocyclic ethers. researchgate.net Of particular relevance is the condensation of 2-cyclopentenylbutan-1,4-diol with aldehydes, which yields octahydro-2H-cyclopenta[c]furo[2,3-d]pyran derivatives, a scaffold closely related to the hexahydro-cyclopenta[c]furan core. researchgate.net Alkynyl Prins cyclizations have also been developed, further expanding the utility of this reaction for creating spiro-furan heterocycles. rsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Cesium carbonate
Triphenylphosphine
Carbon tetrachloride
7-oxabicyclo[2.2.1]heptene
Cyclopentadiene
2-Furoic acid
2-Methylfuran
BF₃·Et₂O (Boron trifluoride etherate)
2-(2-vinylphenyl)acetaldehydes
2-cyclopentenylbutan-1,4-diol
Octahydro-2H-cyclopenta[c]furo[2,3-d]pyran
Hexahydrochromeno[4,3-b]pyrrolidine
Intramolecular Epoxide Ring-Opening and Cyclization Sequences

A powerful and frequently employed strategy for the construction of fused furan ring systems, including the hexahydro-cyclopenta[c]furan core, is the intramolecular ring-opening of epoxides. This method relies on a precursor molecule that contains both an epoxide and a nucleophile, typically a hydroxyl group, positioned to facilitate a cyclization event. The reaction cascade involves the activation of the epoxide ring, making it susceptible to nucleophilic attack from the tethered hydroxyl group, resulting in the formation of the desired bicyclic ether structure.

The activation of the epoxide is a critical step and is generally achieved through the use of Lewis or Brønsted acids. Fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and perfluoro-tert-butyl alcohol (PFTB) have been shown to be particularly effective in promoting the electrophilic activation of the epoxide, enabling reactions with even weak nucleophiles. researchgate.net The regioselectivity of the cyclization, leading to either endo or exo products, can be influenced by the choice of solvent and reaction conditions. For instance, studies have shown that switching from HFIP to PFTB can reverse the selectivity of cyclization, favoring the formation of the thermodynamically less stable anti-Baldwin product.

Transition metal catalysts, particularly silver(I) and gold(I), are also adept at facilitating these transformations. nih.gov For example, a silver(I)-catalyzed intramolecular cyclization of epoxide-propargylic esters proceeds through a domino sequence that begins with the activation of an alkyne group and subsequent epoxide ring-opening. nih.gov This is followed by a series of rearrangements and a final cycloisomerization to yield complex heterocyclic structures. nih.gov Such catalytic systems provide a mild and efficient pathway to fused ethers, often with high degrees of control. nih.gov

The table below illustrates how different catalytic systems can be applied in epoxide ring-opening cyclizations.

Catalyst SystemSubstrate TypeKey Transformation StepsResulting Scaffold Type
Perfluoro-tert-butyl alcohol (PFTB)Polyepoxy alcoholsHydroxyl-to-epoxide or epoxide-to-epoxonium ring-openingPolyether frameworks nih.gov
Silver(I) salts (e.g., AgNTf₂)Epoxide-propargylic estersEpoxide ring-opening, 3,3-sigmatropic rearrangement, 6-exo-cycloisomerization1,4-Oxazine derivatives nih.gov
Gold(I) or Gold(III) saltsAlkynyl epoxidesActivation of alkyne, nucleophilic attack from epoxide oxygenTetrahydropyran-derived motifs

Stereoselective Synthesis of this compound Scaffolds

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. The spatial arrangement of atoms defines the molecule's three-dimensional shape, which in turn dictates its biological activity. Therefore, synthetic strategies are often designed to selectively produce a single desired stereoisomer.

Enantioselective Approaches to this compound Derivatives

Enantioselective synthesis aims to produce one of two mirror-image enantiomers of a chiral molecule. For a target like this compound, this can be achieved through several established approaches. One method involves starting with a chiral pool substrate, a readily available and enantiomerically pure natural product that already contains some of the required stereocenters. Alternatively, a chiral auxiliary can be temporarily incorporated into an achiral starting material to direct the stereochemical outcome of key reactions, after which the auxiliary is removed.

The most sophisticated approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of the this compound scaffold, an asymmetric epoxidation or dihydroxylation of a cyclopentene-based precursor could establish the initial key stereocenters, which would then guide the stereochemistry of subsequent cyclization steps.

Diastereoselective Control in Fused Ring Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In the formation of the fused ring system of this compound, controlling the cis or trans relationship of the substituents on both the cyclopentane and furan rings is crucial.

A notable example of achieving diastereoselectivity in the formation of related structures is the indium-catalyzed three-component reaction between alkynyl enones, aldehydes, and secondary amines to form highly substituted cyclopenta[c]furan derivatives. amazonaws.com In this process, the choice of reagents and catalyst directly impacts the diastereomeric ratio (d.r.) of the product. amazonaws.com Research has shown that while various catalysts can produce the desired scaffold, the stereoselectivity is highly dependent on the steric bulk of the amine used. amazonaws.com

The following table, based on data for the synthesis of functionalized cyclopenta[c]furans, demonstrates the influence of the amine component on diastereoselectivity. amazonaws.com

Amine ReagentDiastereomeric Ratio (d.r.)Isolated Yield
Diisopropylamine (B44863)80:2092%
Dicyclohexylamine~75:25Moderate
Dibenzylamine (B1670424)97:334%
Pyrrolidine (B122466)95:540%

As shown, less sterically hindered amines like dibenzylamine and pyrrolidine led to a significant improvement in the diastereomeric ratio, affording the desired product with high selectivity, albeit in lower yields compared to bulkier amines like diisopropylamine. amazonaws.com This highlights the delicate balance between reactivity and selectivity that must be managed in such synthetic sequences. amazonaws.com

Development of Stereodivergent Synthetic Pathways

Stereodivergent synthesis offers an elegant and efficient strategy to access multiple stereoisomers of a complex target from a common intermediate. Instead of designing a separate pathway for each desired stereoisomer, this approach uses a single precursor and, by simply changing the catalysts or reaction conditions, directs the outcome towards a different stereochemical result.

In the context of this compound, a stereodivergent approach could be applied to an intramolecular epoxide ring-opening cyclization. As noted in related systems, the choice of a specific fluorinated alcohol as the solvent can invert the regioselectivity of the cyclization. researchgate.net For example, using one set of conditions could favor the endo-cyclization to yield a cis-fused ring system, while another set of conditions could promote an exo-cyclization, leading to the trans-fused diastereomer. This strategy provides a powerful tool for systematically exploring the chemical space around the core scaffold by providing access to a library of stereochemically diverse compounds.

Retrosynthetic Analysis Applied to this compound Targets

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the construction of a complex target molecule. rsc.org The process begins with the final product and involves mentally breaking it down into simpler, commercially available starting materials through a series of logical "disconnections." rsc.org

For the this compound target, the analysis would identify key bonds that can be disconnected based on known and reliable chemical reactions.

Primary Disconnections:

C-O Bond of the Furan Ether: A primary and logical disconnection is breaking one of the C-O bonds within the furan ring. rsc.org This is a common strategy for ethers. This disconnection points backwards from the bicyclic ether to a cyclopentane precursor containing two hydroxyl groups (a diol) at appropriate positions. The forward reaction would be an intramolecular dehydration or a Williamson ether synthesis.

Cyclopentane Ring Formation: Another strategic disconnection could be within the cyclopentane ring itself. This would simplify the target to an acyclic precursor. For instance, a disconnection corresponding to an intramolecular aldol (B89426) reaction or a ring-closing metathesis would lead back to a linear chain with appropriate functional groups poised for cyclization.

A plausible retrosynthetic pathway for this compound is as follows:

Target: this compound

Disconnection 1 (Intramolecular Etherification): Break the C-O-C bond of the furan. This leads to a 1,2,4-trisubstituted cyclopentane precursor, specifically a (2-(hydroxymethyl)cyclopentyl)methane-1,3-diol.

Disconnection 2 (Epoxide Opening): Alternatively, the target could be seen as the product of an intramolecular epoxide ring-opening. This leads back to a cyclopentane precursor containing an epoxide and a tethered alcohol.

Disconnection 3 (Breaking the Fused Bond): A disconnection at the bond shared by the two rings could lead to two simpler building blocks: a furan-based component and a separate precursor that would form the cyclopentane ring.

Computational and Theoretical Chemistry Studies of Hexahydro Cyclopenta C Furan 4 Ol

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of Hexahydro-cyclopenta[c]furan-4-ol. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly valuable for mapping out reaction pathways and identifying transition states, which are critical for understanding reaction kinetics and mechanisms.

For a molecule like this compound, DFT calculations can be employed to explore various chemical transformations it might undergo. For instance, the oxidation or dehydration of the alcohol group could be modeled. The process involves calculating the potential energy surface of the reaction, which helps in identifying the lowest energy path from reactants to products. The transition state, being a maximum on the reaction coordinate but a minimum in all other degrees of freedom, represents the energy barrier of the reaction.

In a study on iron(IV)-oxo complexes, DFT was utilized to analyze C–H activation reactivity. The calculations revealed a two-state reactivity pattern where the reaction proceeds through a lower-energy transition state on an excited state potential energy surface. rsc.org This type of analysis, when applied to this compound, could elucidate the mechanisms of its reactions with other chemical species. The study of reaction energetics helps in predicting the feasibility and rate of a reaction. rsc.org

A typical output from a DFT study on a reaction pathway would include the energies of the reactants, transition state, and products, as illustrated in the hypothetical table below for the dehydration of this compound.

Table 1: Hypothetical DFT Calculation Results for the Dehydration of this compound

Species Relative Energy (kcal/mol)
Reactant (this compound) 0.0
Transition State +35.2

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific reaction.

The electronic structure of a molecule, which includes the distribution of electrons and the energies of molecular orbitals, is key to its reactivity. DFT and other quantum chemical methods can provide detailed information about these properties.

For this compound, understanding its electronic structure can help predict which sites are most susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Studies on similar heterocyclic compounds like furan (B31954) have shown that the presence of heteroatoms like oxygen significantly influences the electronic states and charge distribution. researchgate.net The oxygen atom in the furan ring and the hydroxyl group of this compound would therefore be expected to play a crucial role in its chemical behavior. Time-dependent DFT (TD-DFT) can also be used to study the excited states of the molecule, providing insights into its photochemical properties. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Value
HOMO Energy -6.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The fused ring system can adopt various conformations, and MD simulations can help identify the most stable ones and the energy barriers between them. This is crucial as the conformation of a molecule can significantly affect its reactivity and biological activity.

MD simulations are also powerful for studying intermolecular interactions, such as hydrogen bonding. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations in a solvent like water would reveal the details of the solvation shell and the hydrogen bonding network around the molecule.

A study on a related bicyclic compound, cis-3,3-Dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-1,6-dione, revealed weak intermolecular C–H⋯O interactions that link the molecules into chains in the crystal structure. nih.gov Similar interactions could be expected for this compound. In another example, MD simulations of an olfactory receptor showed that hydrogen bonding with a ligand played a crucial role in the receptor's activation mechanism. nih.gov This highlights the importance of understanding such interactions for molecules that may interact with biological systems.

Synergistic Experimental and Computational Research Approaches

The most comprehensive understanding of a chemical system is often achieved through a synergistic approach that combines experimental and computational research. Experimental data can validate and refine computational models, while computational studies can provide detailed interpretations of experimental observations and predict the outcomes of new experiments.

In the context of this compound, experimental techniques like X-ray crystallography could determine its solid-state structure, which can then be compared with the geometries predicted by DFT calculations. nih.gov Spectroscopic methods such as NMR and infrared spectroscopy provide information about the molecule's structure and bonding, which can also be correlated with computational results.

The synthesis of new derivatives of this compound could be guided by computational predictions of their properties and reactivity. sciencemadness.org By combining the strengths of both approaches, a more complete and accurate picture of the chemical nature of this compound can be developed.

Derivatization and Structural Transformations of Hexahydro Cyclopenta C Furan 4 Ol

Synthesis of Substituted Hexahydro-cyclopenta[c]furan-4-ol Analogs

A significant breakthrough in the synthesis of substituted hexahydro-cyclopenta[c]furan scaffolds has been the development of a diastereoselective three-component reaction. researchgate.netdiva-portal.orgnih.govd-nb.infonih.gov This method utilizes alkynyl enones, aldehydes, and secondary amines, catalyzed by an indium salt, to construct a diverse range of highly substituted cyclopenta[c]furan derivatives in a single step. researchgate.netdiva-portal.orgnih.govd-nb.infonih.gov

The reaction is initiated by the in-situ formation of an enamine from the aldehyde and secondary amine. researchgate.netnih.gov This is followed by a sequence of two cyclization steps, facilitated by the Lewis acidic indium catalyst, which activates the enone moiety. researchgate.netd-nb.info The choice of catalyst is crucial for high yields, with indium(III) bromide (InBr₃) proving to be particularly effective. researchgate.netd-nb.infonih.gov The reaction conditions typically involve heating the components in a solvent like 1,2-dichloroethane (B1671644) (DCE) in the presence of molecular sieves. researchgate.netd-nb.info

The scope of this multicomponent reaction is broad, allowing for variation in all three starting materials. A variety of aromatic and aliphatic aldehydes, as well as different secondary amines, can be successfully employed to generate a library of analogs with diverse substitution patterns on both the cyclopentane (B165970) and furan (B31954) portions of the fused ring system. researchgate.netd-nb.info The diastereoselectivity of the reaction is influenced by the steric bulk of the amine, with less hindered amines often leading to higher diastereomeric ratios. researchgate.netd-nb.infonih.gov

Below is a table summarizing the scope of the indium-catalyzed multicomponent synthesis of substituted cyclopenta[c]furan analogs.

Alkynyl Enone (R¹)AldehydeSecondary AmineYield (%)Diastereomeric Ratio (d.r.)Reference
PhenylHydrocinnamaldehyde (B1666312)Diisopropylamine (B44863)9280:20 researchgate.netd-nb.info
4-MethylphenylHydrocinnamaldehydeDiisopropylamine8580:20 researchgate.net
4-MethoxyphenylHydrocinnamaldehydeDiisopropylamine6781:19 researchgate.net
2-ThienylHydrocinnamaldehydeDiisopropylamine8180:20 researchgate.net
PhenylIsovaleraldehydeDiisopropylamine6189:11 researchgate.net
PhenylPropiolaldehydeDiisopropylamine5595:5 researchgate.net
PhenylHeptanalDiisopropylamine8085:15 researchgate.net
PhenylHydrocinnamaldehydeDicyclohexylamine9080:20 researchgate.net
PhenylHydrocinnamaldehydeMorpholine3497:3 researchgate.net
PhenylHydrocinnamaldehydeDibenzylamine (B1670424)4095:5 researchgate.net

Functionalization of the Cyclopentane Moiety within the Fused System

The functionalization of the cyclopentane portion of the hexahydro-cyclopenta[c]furan system, subsequent to the formation of the fused bicyclic core, is a key strategy for introducing further structural diversity. While direct C-H functionalization of the parent this compound is not extensively documented, related chemistries on cyclopentane rings suggest potential pathways.

One general approach to functionalizing cyclopentane rings is through radical-mediated processes. For instance, the oxidation of the hydroxyl group in this compound to a ketone would provide a handle for further reactions. This ketone could then be subjected to alpha-functionalization reactions.

Furthermore, the synthesis of analogs with pre-installed functional groups on the cyclopentane ring is achievable through the multicomponent reaction described previously. By selecting appropriate aldehyde starting materials, various substituents can be incorporated into the cyclopentane moiety during the initial ring-forming cascade.

Modifications and Elaborations of the Furan Ring System

The tetrahydrofuran (B95107) ring within the this compound scaffold is also a target for chemical modification, offering pathways to novel structures with altered electronic and steric properties.

Oxidative Transformations

The oxidation of the furan ring can lead to a variety of products depending on the oxidant and reaction conditions. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of furan rings, often leading to reactive intermediates like epoxides or cis-enediones. nih.gov In a synthetic context, reagents like m-CPBA can be used for epoxidation. Such transformations on the hexahydro-cyclopenta[c]furan core would introduce new oxygenated functionalities. The oxidation of furan rings can also lead to ring-opened products, such as dicarbonyl compounds, a transformation that can be catalyzed by various metal complexes. researchgate.netnih.gov

Reductive Transformations

The reduction of the furan ring, particularly in unsaturated precursors, is another avenue for modification. While the furan ring in this compound is already saturated, the synthesis of unsaturated analogs via the multicomponent reaction opens the door to subsequent reduction reactions. researchgate.netd-nb.info Chemoselective reduction of a double bond within the furan moiety of such unsaturated precursors can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netmdpi.com The choice of reducing agent is critical to avoid unwanted side reactions, given the sensitivity of some furan derivatives to acidic or basic conditions. researchgate.net

Ring-Opening Reactions

The tetrahydrofuran ring can undergo ring-opening reactions under specific conditions. These reactions are often promoted by Lewis acids or strong Brønsted acids. nih.govresearchgate.netrsc.orgrsc.org For instance, treatment with a combination of a Lewis acid and a nucleophile can lead to the cleavage of one of the C-O bonds in the furan ring, resulting in a functionalized cyclopentane derivative. The regioselectivity of such a ring-opening would be influenced by the substitution pattern on the bicyclic system.

Advanced Spectroscopic Characterization Methodologies for Hexahydro Cyclopenta C Furan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate three-dimensional structure and stereochemistry of Hexahydro-cyclopenta[c]furan-4-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for establishing the relative stereochemistry of the chiral centers.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the number of stereocenters and the conformational rigidity of the fused ring system. The chemical shifts of the protons would be influenced by the electronegativity of the adjacent oxygen atoms in the furan (B31954) ring and the hydroxyl group, as well as by anisotropic effects arising from the bicyclic structure. Protons adjacent to the ether oxygen (at C-1 and C-3) and the carbon bearing the hydroxyl group (at C-4) are expected to be shifted downfield. The coupling constants (J-values) between adjacent protons would be crucial in determining the dihedral angles and thus the relative stereochemistry of the substituents on the cyclopentane (B165970) ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the carbon's hybridization and its proximity to the electron-withdrawing oxygen atoms. The carbons bonded to the ether oxygen (C-1 and C-3a) and the hydroxyl group (C-4) would exhibit the most significant downfield shifts.

Two-Dimensional NMR Techniques: To resolve the complexities of the ¹H NMR spectrum and to definitively assign all proton and carbon signals, a series of 2D NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (2-3 bonds), which is invaluable for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information about the relative stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted chemical shifts for the different stereoisomers of this compound. These are estimated values and would be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Predicted values in CDCl₃ at 400 MHz. Actual values may vary based on stereoisomer and experimental conditions.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1a 3.8 - 4.0 dd J = 9.0, 6.0
H-1b 3.6 - 3.8 t J = 9.0
H-3a 2.7 - 2.9 m
H-4 4.1 - 4.3 m
H-5a 1.8 - 2.0 m
H-5b 1.6 - 1.8 m
H-6a 1.9 - 2.1 m
H-6b 1.7 - 1.9 m
H-6a 2.4 - 2.6 m

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values in CDCl₃ at 100 MHz. Actual values may vary based on stereoisomer and experimental conditions.

Carbon Predicted Chemical Shift (ppm)
C-1 70 - 75
C-3 72 - 77
C-3a 45 - 50
C-4 75 - 80
C-5 30 - 35
C-6 25 - 30

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M]⁺) with high precision. This allows for the unambiguous confirmation of the molecular formula, C₇H₁₂O₂.

Electron Ionization (EI) Mass Spectrometry: EI-MS would induce fragmentation of the molecule, providing a characteristic fingerprint that can aid in structural elucidation. The fragmentation of this compound is expected to be directed by the functional groups, namely the ether linkage and the hydroxyl group. Plausible fragmentation pathways would include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a water molecule: [M-H₂O]⁺, a common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen or the hydroxyl group.

Ring opening and subsequent fragmentations: Leading to smaller, stable carbocations.

Predicted Mass Spectrometry Data:

The following table outlines the expected major fragments in the EI mass spectrum of this compound.

Table 3: Predicted Major Mass-to-Charge Ratios (m/z) and Corresponding Fragment Identities for this compound

m/z Proposed Fragment Identity
128 [C₇H₁₂O₂]⁺ (Molecular Ion)
111 [M - OH]⁺
110 [M - H₂O]⁺
97 [M - CH₂OH]⁺
85 [C₅H₉O]⁺
71 [C₄H₇O]⁺
57 [C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would provide clear evidence for the presence of the hydroxyl (-OH) and ether (C-O-C) functionalities.

The most prominent and diagnostic absorption would be a broad band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the alcohol would appear in the fingerprint region, typically around 1100-1000 cm⁻¹.

The presence of the furan ring would be confirmed by the characteristic C-O-C stretching vibrations of the ether linkage. These typically appear as strong absorptions in the region of 1150-1050 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane and furan rings in the region of 3000-2850 cm⁻¹.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
3600-3200 (broad) O-H stretch Alcohol
3000-2850 (strong) C-H stretch Alkane
1470-1450 (medium) C-H bend Alkane
1150-1050 (strong) C-O-C stretch Ether

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

While NMR spectroscopy can provide excellent information about the relative stereochemistry of a molecule in solution, X-ray crystallography offers the most definitive and unambiguous method for determining both the relative and absolute stereochemistry of this compound, provided that a suitable single crystal can be obtained.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data obtained from X-ray diffraction can be used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.

This technique would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the bicyclic ring system. Crucially, for a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration of the stereocenters, distinguishing between the enantiomeric forms. This is particularly important for understanding the biological activity of chiral molecules.

The primary challenge in applying this technique is the necessity of growing a high-quality single crystal of the compound, which can often be a trial-and-error process.

Table 5: Information Obtainable from X-ray Crystallography of this compound

Parameter Description
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths The distances between bonded atoms, confirming the molecular structure.
Bond Angles The angles between adjacent bonds, defining the geometry of the molecule.
Torsional Angles The angles between planes defined by four atoms, revealing the conformation.

| Absolute Stereochemistry | The absolute spatial arrangement of atoms, distinguishing between enantiomers. |

Q & A

Q. How can the stereochemical configuration of hexahydro-cyclopenta[c]furan-4-ol be determined experimentally?

The stereochemistry of this compound can be resolved using single-crystal X-ray diffraction (SC-XRD). Refinement programs like SHELXL (part of the SHELX suite) are widely employed for small-molecule crystallography due to their robustness in handling high-resolution data and twinned crystals . For accurate results, ensure crystals are of sufficient quality (e.g., diffraction resolution < 1.0 Å) and use direct methods in SHELXD for phase determination.

Q. What synthetic routes are available for producing this compound?

A common method involves tandem Prins-pinacol rearrangement reactions , where an intermediate formed via the Prins reaction undergoes acid-catalyzed pinacol rearrangement to yield the fused bicyclic structure. Key parameters include using Lewis acids (e.g., BF₃·OEt₂) as catalysts and optimizing reaction temperature (typically 0–25°C) to minimize side products .

Q. How can enantiomeric purity be assessed for this compound?

Enantiomeric purity is best determined via polarimetry (measuring optical rotation) and chiral HPLC . For example, optical rotation values of −44° (c=1.4 in methanol) are reported for the (−)-enantiomer . Cross-validation with ¹H-NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve diastereomeric splitting in spectra .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved in Prins-pinacol rearrangements?

Yield optimization requires balancing catalyst loading and solvent polarity. Evidence from tandem Prins-pinacol systems shows that 1,2-dichloroethane (DCE) outperforms THF or toluene due to its moderate polarity, enhancing carbocation stability. Catalytic scandium triflate (5–10 mol%) increases regioselectivity, achieving yields >75% .

Q. What analytical strategies resolve contradictions in optical rotation data across solvents?

Solvent-induced optical rotation variability (e.g., methanol vs. chloroform) arises from differences in solvation effects on the compound’s dipole moment. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model solvent interactions and correlate with empirical data. Experimental validation via variable-temperature NMR can further elucidate conformational dynamics .

Q. How can metabolic stability of this compound derivatives be evaluated in pharmacological studies?

Metabolic stability assays involve in vitro liver microsome models (e.g., human or rat hepatocytes). Incubate derivatives with NADPH-enriched microsomes and quantify parent compound degradation via LC-MS/MS . Key parameters include intrinsic clearance (Clₜₙₜ) and half-life (t₁/₂). Derivatives with <20% degradation after 60 minutes are considered stable .

Q. What computational methods predict the bioactivity of structural analogs?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to screen analogs against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Substituents at the C4 hydroxymethyl group often correlate with enhanced target engagement .

Q. How do steric effects influence the reactivity of functionalized derivatives?

Steric hindrance at the cyclopentane ring can slow nucleophilic attack or rearrangement. Use Hammett substituent constants (σ) to quantify electronic effects, and compare reaction rates via kinetic studies (e.g., pseudo-first-order conditions). Bulky groups (e.g., benzoyloxy at C5) reduce reaction rates by 30–50% in esterification assays .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for this compound?

Literature melting points range from 117–119°C but may vary due to polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and use recrystallization (e.g., ethyl acetate/hexane) to isolate the pure form. Cross-check with powder XRD to confirm crystallinity .

Q. Why do catalytic asymmetric syntheses of this compound show inconsistent enantiomeric excess (ee)?

Inconsistent ee values often stem from catalyst deactivation or solvent impurities. Optimize reactions under inert atmospheres (argon/glovebox) and use HPLC-grade solvents . Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) can achieve >90% ee in anhydrous dichloromethane .

Methodological Recommendations

  • Structural Analysis : Combine SC-XRD with DFT-optimized geometries for unambiguous stereochemical assignment .
  • Synthetic Chemistry : Prioritize flow chemistry setups for tandem Prins-pinacol reactions to enhance reproducibility .
  • Data Validation : Use multivariate analysis (e.g., PCA) to resolve solvent- or instrument-driven data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.